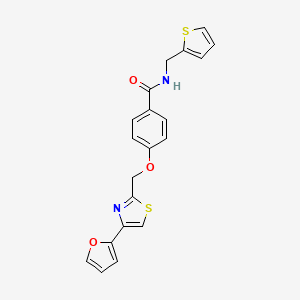
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C20H16N2O3S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochromic Materials
Research on thiazolothiazole-containing copolymers, which are similar in structural motif to the specified compound, has shown potential applications in electrochromic devices. These materials exhibit multichromic properties and low band-gap values, making them suitable for applications in smart windows, displays, and other devices where color change under electrical stimulus is required. Their decent electrochromical properties, combined with solution processability, underscore their relevance in material science and engineering fields (Akpinar, Udum, & Toppare, 2013).
Antimicrobial and Antifungal Agents
The synthesis and evaluation of derivatives containing furan and thiazole moieties have been reported for their antimicrobial and antifungal activities. For instance, some thiazole derivatives have been synthesized and characterized, showing promising antibacterial and antifungal properties. This indicates the potential for developing new therapeutic agents based on the structure of the specified compound, targeting resistant strains of bacteria and fungi (Patel, Patel, & Shah, 2015).
Cancer Research
Derivatives of the specified compound have been studied for their potential in inhibiting cancer cell growth. For example, compounds with modifications on the thiazole ring have shown activity against human pancreatic cancer cells, highlighting the potential for these derivatives in cancer therapy. The inhibition of leukotriene B4 activity and the growth inhibitory activity on cancer cell lines underscore the therapeutic potential of these compounds (Kuramoto et al., 2008).
Nematicidal Activity
Recent studies have also explored the nematicidal activities of compounds similar to the specified molecule. Novel derivatives containing oxadiazole and thiadiazole amide groups have been synthesized, showing effective nematicidal activity against specific nematodes. This suggests the potential application of such compounds in agricultural science, specifically in controlling nematode populations that affect crop yields (Liu, Wang, Zhou, & Gan, 2022).
Molecular Structure Analysis
The detailed molecular and solid-state structure of compounds related to the specified molecule has been characterized, providing insights into their crystalline forms and electronic properties. Such studies are foundational in the development of materials with specific optical and electronic properties for use in various technological applications (Rahmani et al., 2017).
Propiedades
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c23-20(21-11-16-3-2-10-26-16)14-5-7-15(8-6-14)25-12-19-22-17(13-27-19)18-4-1-9-24-18/h1-10,13H,11-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZWEJQQYZNAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
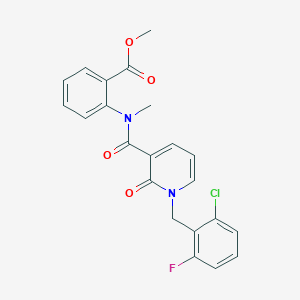
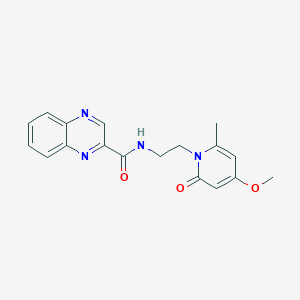
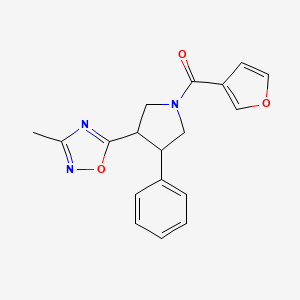
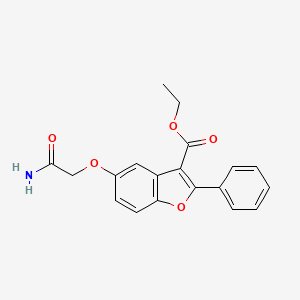
![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)
![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)
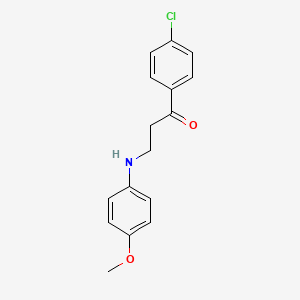
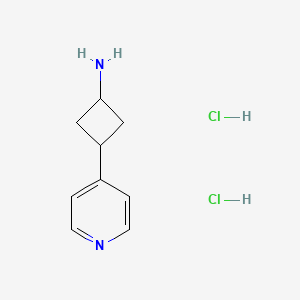
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)

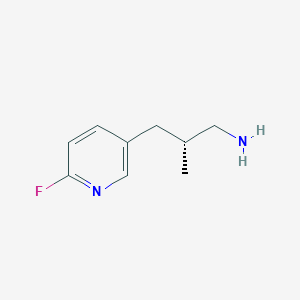
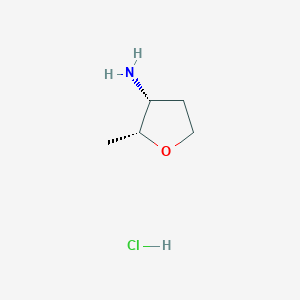

![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)
